Product packaging for C-Benzofuran-2-yl-C-phenyl-methylamine(Cat. No.:)

C-Benzofuran-2-yl-C-phenyl-methylamine

Cat. No.: B12476836
M. Wt: 223.27 g/mol
InChI Key: HJJRPYFDKVKGRQ-UHFFFAOYSA-N
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Description

C-Benzofuran-2-yl-C-phenyl-methylamine (CAS 109194-12-9) is a chemical compound with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol. This benzofuran derivative is supplied for research purposes and is not intended for diagnostic or therapeutic use. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities. Scientific literature highlights that benzofuran derivatives are a significant source for the design and development of new antimicrobial agents . Specifically, structural analogs of this compound have been synthesized and investigated for their potent effects against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The core benzofuran structure demonstrates a diverse array of biological properties, justifying extensive interest in its use as a building block for novel pharmacological agents . Researchers value this compound and its analogs as key intermediates in synthetic organic chemistry and for exploring structure-activity relationships (SAR) in drug discovery campaigns . Please note that the provided information is for research reference only. The product is offered "AS IS" and buyers assume responsibility for confirming its identity and/or purity. All sales are final. This product is for research and further manufacturing use only and is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B12476836 C-Benzofuran-2-yl-C-phenyl-methylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-benzofuran-2-yl(phenyl)methanamine

InChI

InChI=1S/C15H13NO/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15H,16H2

InChI Key

HJJRPYFDKVKGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N

Origin of Product

United States

Chemical Modifications and Derivatization Strategies for the C Benzofuran 2 Yl C Phenyl Methylamine Scaffold

Functionalization of the Amine Moiety

The primary amine group is a versatile handle for derivatization, serving as a nucleophile in a variety of chemical transformations. These modifications can significantly alter the scaffold's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity.

Acylation and Sulfonylation Reactions

The reaction of the primary amine of C-Benzofuran-2-yl-C-phenyl-methylamine with acylating or sulfonylating agents provides a straightforward route to amide and sulfonamide derivatives, respectively.

Acylation: The primary amine can be readily acylated using acyl chlorides or acid anhydrides to form N-substituted amides. The reaction typically proceeds via a nucleophilic addition-elimination mechanism. google.comnih.govcardiff.ac.uk The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the stable amide product. google.com These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. nih.gov

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride. lookchem.comorganic-chemistry.org This reaction is a common method for preparing sulfa drugs. scirp.org The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.org The reaction is typically performed in the presence of a base like pyridine or under solvent-free conditions using microwave irradiation to accelerate the reaction. lookchem.comorganic-chemistry.org

Table 1: General Conditions for Amine Functionalization

Reaction Type Reagent Catalyst/Base Solvent General Conditions
Acylation Acyl Chloride Pyridine or Triethylamine Aprotic (e.g., DCM, THF) Room Temperature
Sulfonylation Sulfonyl Chloride Pyridine or Catalyst-Free (MW) Aprotic or Solvent-Free 0°C to Reflux

Alkylation and Arylation Strategies to Modify the Nitrogen Center

The nitrogen center can be further functionalized through the introduction of alkyl or aryl substituents, leading to secondary or tertiary amines.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, a significant challenge is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to overalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. mdpi.comsigmaaldrich.comnih.gov To achieve selective mono-N-alkylation, specific conditions can be employed, such as using a cesium base in an anhydrous solvent or a competitive deprotonation/protonation strategy where the secondary amine product is kept in its less reactive protonated form. mdpi.comsigmaaldrich.com A patent for related compounds, N-[(Benzofuran-2-yl)(phenyl)methyl]-alkylene diamines, describes their synthesis, indicating the feasibility of N-alkylation on this scaffold. Microwave irradiation in aqueous media has also been shown to promote the direct formation of tertiary amines from primary amines and alkyl halides. nih.gov

Arylation: The introduction of an aryl group to the nitrogen atom can be accomplished through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that couples amines with aryl halides or triflates. youtube.comoregonstate.edulibretexts.org This reaction has broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of N-aryl amines under relatively mild conditions. youtube.comnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. libretexts.orgrsc.org

Formation of Schiff Bases and Oxime Derivatives

Schiff Bases: The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. dntb.gov.uanih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. dntb.gov.uaresearchgate.net The reaction is typically reversible and acid-catalyzed, with an optimal pH around 5 to facilitate both the nucleophilic attack and the dehydration step. researchgate.net The formation of Schiff bases from heterocyclic amines and carbonyl compounds is a well-established transformation. researchgate.netwikipedia.org

Oxime Derivatives: It is important to note that oximes are typically formed from the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine (B1172632) (NH2OH). lookchem.comyoutube.com Therefore, to generate an oxime on the this compound scaffold, one would typically start from its ketone precursor, Benzofuran-2-yl(phenyl)methanone. rsc.orgyoutube.com The reaction involves the condensation of the ketone with hydroxylamine, usually in a weakly acidic medium, to eliminate water and form the C=N-OH functional group of the oxime. Research on related structures, such as (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) methanone (B1245722), has demonstrated the successful synthesis of the corresponding ketoxime and its subsequent derivatization. rsc.org

Modifications on the Phenyl Ring Substituents

The pendant phenyl ring offers another key site for diversification of the core scaffold. Standard aromatic chemistry techniques can be employed to introduce a variety of functional groups.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The introduction of substituents onto the phenyl ring can be achieved through electrophilic aromatic substitution (EAS). The directing effect of the existing substituent—the (benzofuran-2-yl)methylamine group—is crucial in determining the position of the incoming electrophile. This group is generally considered to be an electron-withdrawing and deactivating group due to the inductive effect of the amine and benzofuran (B130515) moiety. semanticscholar.org Consequently, it will direct incoming electrophiles primarily to the meta-position. nih.govrsc.org

For subsequent cross-coupling reactions, the introduction of a halogen atom is a key strategic step. Halogenation (e.g., bromination or iodination) of the phenyl ring can be achieved using standard electrophilic halogenating agents, such as N-Bromosuccinimide (NBS) or iodine with an oxidizing agent. The conditions must be carefully controlled to favor substitution on the phenyl ring over the more electron-rich benzofuran ring. Studies on related benzofuran structures have shown that halogenation can be a viable strategy to introduce handles for further functionalization. youtube.com

Cross-Coupling Reactions for Diverse Aryl Substitutions

Once a halogen atom (e.g., Br, I) is installed on the phenyl ring, palladium-catalyzed cross-coupling reactions provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. This reaction is widely used for the formation of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. lookchem.com A palladium catalyst, a base (such as K2CO3 or K3PO4), and a suitable solvent system (often including water) are typically required. The synthesis of 2-(4-bromophenyl)benzofuran (B12281498) and its subsequent use in Suzuki reactions to form biaryl derivatives has been demonstrated, supporting the feasibility of this approach on a halo-substituted C-phenyl ring of the target scaffold. lookchem.com

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. It is a highly reliable method for constructing aryl-alkyne bonds. The reaction is typically carried out in the presence of an amine base. Numerous methodologies have been developed for the Sonogashira coupling on benzofuran-containing systems, often as part of a one-pot synthesis of the benzofuran ring itself. dntb.gov.ua These precedents indicate that a halo-phenyl derivative of the target amine would be a suitable substrate for this transformation.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.gov The reaction is catalyzed by a palladium complex and requires a base. nih.gov The Heck reaction is a versatile tool for C-C bond formation and has been applied to complex molecules, including those with heterocyclic motifs. semanticscholar.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Base Typical Product
Suzuki Arylboronic Acid Pd(0) complex (e.g., Pd(PPh3)4) K2CO3, Cs2CO3 Biaryl
Sonogashira Terminal Alkyne Pd(0) complex + Cu(I) salt Amine (e.g., Et3N) Aryl-alkyne
Heck Alkene Pd(0) or Pd(II) complex Et3N, K2CO3 Substituted Alkene

Substitutions and Annulations on the Benzofuran Ring System

The benzofuran ring system within the this compound scaffold offers several positions for chemical modification. The reactivity of the benzofuran ring allows for the introduction of a variety of substituents and the construction of fused ring systems, enabling the synthesis of diverse derivatives with potentially enhanced or novel properties.

Halogenation Procedures on the Benzofuran Core

Halogenation is a fundamental modification in medicinal chemistry that can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions. The introduction of halogen atoms onto the benzofuran core of the this compound scaffold can be achieved through various electrophilic halogenation methods.

One common approach involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), for bromination. nih.gov These reactions are typically carried out in a suitable solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide, and proceed via a free-radical mechanism. nih.gov The reaction of a substituted benzofuran with NBS can lead to the substitution of a hydrogen atom with bromine on the benzofuran ring. nih.gov

Another method for halogenation is the direct use of elemental halogens, like bromine, in a solvent such as acetic acid. This electrophilic aromatic substitution reaction can lead to the introduction of a bromine atom onto the benzene (B151609) portion of the benzofuran ring. The position of substitution is influenced by the existing substituents on the ring. nih.gov

The following table summarizes representative halogenation procedures on benzofuran derivatives, which can be adapted for the this compound scaffold.

Starting MaterialReagentSolventConditionsProductReference
Methyl 2-methyl-5-hydroxybenzofuran-3-carboxylateBr2Acetic Acid-Methyl 4-bromo-2-methyl-5-hydroxybenzofuran-3-carboxylate nih.gov
6-acetyl-2,3-dimethyl-5-hydroxybenzofuranBr2Acetic Acid-6-acetyl-4-bromo-2,3-dimethyl-5-hydroxybenzofuran nih.gov
Methyl 6-acetyl-2-methyl-3-benzofurancarboxylateNBS, Benzoyl PeroxideCCl4RefluxMethyl 6-acetyl-2-(bromomethyl)-3-benzofurancarboxylate nih.gov

Introduction of Oxygen- and Nitrogen-Containing Functional Groups

Oxygen-Containing Functional Groups:

Hydroxylation of the benzofuran ring can be achieved through several methods. One approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to catalyze the oxidative cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans, which can be considered precursors to hydroxylated derivatives. organic-chemistry.org Another strategy involves the ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to yield benzofurans, where the hydroxyl group is introduced as part of the starting material. organic-chemistry.org

Nitrogen-Containing Functional Groups:

The synthesis of aminobenzofuran derivatives can be accomplished through various routes. A one-pot strategy involves the reaction of substituted amines, salicylaldehydes, and calcium carbide, catalyzed by copper bromide, to afford amino-substituted benzofuran skeletons. nih.gov Another approach is the scandium-triflate-mediated [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides to produce 2-aminobenzofurans. nih.gov Furthermore, 3-aminobenzofuran derivatives can be prepared by the cyclization of 2-(pyridin-4-ylmethoxy)benzonitrile in the presence of a strong base like potassium tert-butoxide. nih.gov

The following table provides examples of the introduction of oxygen- and nitrogen-containing functional groups onto the benzofuran ring system.

Starting MaterialReagent(s)Catalyst/BaseProductReference
2-Hydroxystilbenesm-CPBA(Diacetoxyiodo)benzene2-Arylbenzofurans organic-chemistry.org
Substituted amines, Salicylaldehydes, Calcium carbide-CuBr, Na2CO3Amino-substituted benzofurans nih.gov
o-Hydroxybenzhydryl alcohol, p-Nitrophenyl isocyanide-Sc(OTf)32-Amino-3-phenyl-N-(4-nitrophenyl)benzofuran nih.gov
2-(Pyridin-4-ylmethoxy)benzonitrile-t-BuOK4-(3-Aminobenzofuran-2-yl)pyridine nih.gov

Advanced Spectroscopic and Structural Elucidation of C Benzofuran 2 Yl C Phenyl Methylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling patterns, and through-bond correlations, the precise arrangement of atoms in C-Benzofuran-2-yl-C-phenyl-methylamine can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the benzofuran (B130515) and phenyl rings, as well as the aminomethyl (-CH-NH₂) group.

The aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm, would contain signals for the nine protons of the benzofuran and phenyl moieties. rsc.orgrsc.org The protons on the phenyl ring typically appear as a multiplet, while the four protons on the benzene (B151609) part of the benzofuran ring show coupling patterns consistent with their substitution. chemicalbook.com A characteristic singlet or a narrow doublet is expected for the proton at the C-3 position of the benzofuran ring. chemicalbook.com

The methine proton (-CH -NH₂) would likely appear as a singlet or a triplet (if coupled to the -NH₂ protons) in the range of δ 4.5-5.5 ppm. The two amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically falls within δ 1.5-3.5 ppm. docbrown.info The integration of these signals would confirm the ratio of protons in the molecule (9H aromatic, 1H methine, 2H amine).

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H (ortho, meta, para) 7.20 - 7.50 Multiplet -
Benzofuran-H (H4, H5, H6, H7) 7.20 - 7.70 Multiplet -
Benzofuran-H3 ~6.80 Singlet -
Methine-CH 4.50 - 5.50 Singlet / Triplet ~6-8 (if coupled to NH₂)

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 15 signals would be expected, although some aromatic carbons may overlap.

The structure of this amine is closely related to its ketone analogue, benzofuran-2-yl(phenyl)methanone. The most significant difference in their ¹³C NMR spectra would be the chemical shift of the carbon atom connecting the two ring systems. chegg.com In the ketone, the carbonyl carbon (C=O) signal appears far downfield, around δ 184.4 ppm. rsc.org Upon reduction to the amine, this carbon becomes a methine carbon (-CH-NH₂) and its signal shifts significantly upfield to the δ 50-65 ppm range, which is typical for carbons bonded to a nitrogen atom. libretexts.orgwisc.edudocbrown.info

The carbon signals for the benzofuran and phenyl rings would show less dramatic changes. The carbons of the aromatic rings typically resonate between δ 110 and 157 ppm. rsc.orgrsc.orgchemicalbook.com The C-2 carbon of the benzofuran ring, to which the aminomethyl group is attached, is expected around δ 155-160 ppm.

Table 2: Comparison of ¹³C NMR Chemical Shifts for Benzofuran-2-yl(phenyl)methanone and Predicted Shifts for this compound

Carbon Assignment Benzofuran-2-yl(phenyl)methanone (δ, ppm) rsc.org This compound (Predicted δ, ppm)
Central Carbon (C=O or CH-NH₂) 184.42 50 - 65
Benzofuran C2 152.18 ~155 - 160
Benzofuran C7a 156.00 ~156
Phenyl C-ipso 137.23 ~140 - 145

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive structural elucidation by establishing connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between adjacent protons in the phenyl ring and the benzofuran aromatic system. A cross-peak between the methine proton (-CH) and the amine protons (-NH₂) could also be observed, confirming their proximity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). sdsu.eduipb.pt This technique would be used to unambiguously assign each proton signal to its corresponding carbon signal. For instance, it would definitively link the methine proton signal (e.g., δ ~5.0 ppm) to the methine carbon signal (e.g., δ ~55 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2 to 3 bonds, ¹H-¹³C nJ-coupling), which is vital for piecing together the molecular fragments. ipb.pt Key HMBC correlations for this compound would include:

The methine proton (-CH) showing correlations to the ipso-carbon of the phenyl ring and carbons C2 and C3 of the benzofuran ring.

Protons on the phenyl ring showing correlations to the methine carbon.

The H3 proton of the benzofuran ring showing correlations to C2 and C7a, confirming the ring junction. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺. For this compound (C₁₅H₁₃NO, Molecular Weight: 223.27), the ESI-MS spectrum in positive ion mode would be expected to show a prominent ion peak at an m/z (mass-to-charge ratio) of 224.27. scbt.com

Tandem mass spectrometry (MS/MS) studies on this [M+H]⁺ ion would reveal characteristic fragmentation pathways. A common fragmentation for protonated benzylamines is the neutral loss of ammonia (B1221849) (NH₃, 17 Da), which would result in a fragment ion at m/z 207. nih.gov Other likely fragmentations involve the cleavage of the bonds adjacent to the central carbon, leading to ions corresponding to the benzofuranylmethyl cation or the phenylmethyl cation. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition of the molecule. miamioh.edu For the protonated molecular ion of this compound, the theoretical exact mass can be calculated.

Calculated Exact Mass for [C₁₅H₁₄NO]⁺: 224.1070

An experimental HRMS measurement yielding a value very close to this theoretical mass (typically within 5 ppm) would unequivocally confirm the molecular formula as C₁₅H₁₃NO, distinguishing it from any other compounds with the same nominal mass but a different elemental composition. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

Expected IR Absorption Bands for this compound:

N-H Stretch: A secondary amine typically shows a single, moderate absorption band in the region of 3350-3310 cm⁻¹. This peak is often broadened due to hydrogen bonding.

Aromatic C-H Stretch: The stretching of C-H bonds on the phenyl and benzofuran rings is expected to appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methine (C-H) group connecting the two rings and the amine will also exhibit stretching vibrations, typically just below 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic rings.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amine is anticipated in the 1335-1250 cm⁻¹ range.

C-O-C Asymmetric Stretch: The aryl-alkyl ether linkage within the benzofuran moiety is expected to produce a strong, characteristic absorption band in the 1270-1230 cm⁻¹ region.

In studies of related, more complex benzofuran derivatives, such as 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, researchers have identified characteristic peaks for aromatic C-H stretching around 3131 cm⁻¹ and C=C ring stretching near 1577 cm⁻¹. mdpi.com Another study on (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one reported similar aromatic C-H stretches at 3109 cm⁻¹ and C=C vibrations at 1612 cm⁻¹. mdpi.com These findings on related structures support the expected peak locations for the core benzofuran and phenyl moieties in the title compound.

Interactive Table: Expected IR Data for this compound

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350 - 3310Moderate
Aromatic RingsC-H Stretch3100 - 3000Variable
Methine GroupC-H Stretch2980 - 2850Variable
Aromatic RingsC=C Stretch1600 - 1450Strong
AmineC-N Stretch1335 - 1250Medium
Benzofuran EtherC-O-C Stretch1270 - 1230Strong

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

While crystallographic data for this compound itself has not been published, the analysis of its derivatives demonstrates the power of this technique. Research on complex heterocycles incorporating the benzofuran-2-yl-phenyl moiety reveals detailed structural insights. mdpi.commdpi.com For example, the crystal structures of several 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine derivatives have been established through single-crystal XRD. mdpi.comresearchgate.net These studies provide the exact atomic coordinates and allow for a detailed analysis of the molecular conformation and intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. mdpi.commdpi.com

The data typically obtained from an XRD experiment includes the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice.

Interactive Table: Crystallographic Data for Representative Benzofuran Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine (5a)OrthorhombicP2₁2₁2₁---- mdpi.com
(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one (3)MonoclinicP2₁/c12.0555(3)14.5178(3)16.1237(5)93.871(3) mdpi.com

Note: For the orthorhombic system, angles α, β, and γ are all 90°.

This information is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone of chemical characterization used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and correct empirical formula.

The molecular formula for this compound is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol . chemscene.comscbt.com From this, the theoretical elemental composition can be calculated. To illustrate the application of this technique, these theoretical values can be compared with the published calculated and experimentally found values for a related, complex derivative.

Interactive Table: Elemental Analysis Data Comparison

CompoundElementTheoretical/Calculated (%)Found (%)Reference
This compound (C₁₅H₁₃NO) C80.69%N/A
H5.87%N/A
N6.27%N/A
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine (C₂₄H₁₈N₂O₂S) C72.34%72.58% mdpi.com
H4.55%5.09% mdpi.com
N7.03%7.11% mdpi.com
(2Z,5Z)-5-((3-(...)-3-phenylthiazolidin-4-one (C₃₄H₂₄N₄O₃S) C71.81%71.92% mdpi.com
H4.25%4.33% mdpi.com
N9.85%9.93% mdpi.com

N/A: Not publicly available in searched literature.

The close agreement between the calculated and found percentages for the derivatives demonstrates the successful synthesis and purification of those compounds, a standard practice that would be applied to verify the composition of this compound. mdpi.commdpi.com

Computational and Theoretical Investigations of C Benzofuran 2 Yl C Phenyl Methylamine and Its Interactions

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in the study of molecular systems. physchemres.orgijcps.org It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules with complex electronic structures like C-Benzofuran-2-yl-C-phenyl-methylamine. DFT calculations can predict a variety of molecular properties, from optimized geometries to spectroscopic and reactivity parameters. researchgate.netresearchgate.net

Optimized Geometric Parameters and Molecular Conformations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), the molecular structure of this compound can be optimized to its lowest energy state. ijcps.orgnih.gov This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Representative Optimized Geometric Parameters for a Benzofuran-Phenyl Moiety (Illustrative)

ParameterBond/AngleCalculated Value (Illustrative)
Bond Length (Å)C(benzofuran)-C(phenyl)1.46
C-O (furan ring)1.37
C-N (amine)1.40
Bond Angle (°)O-C-C (furan ring)111.1
C(benzofuran)-C-N110.5
C(phenyl)-C-N109.8
Dihedral Angle (°)Benzofuran-Phenyl~30-40

Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar molecular structures. Actual values for this compound would require specific DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is at a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. escholarship.orgnih.gov DFT calculations can determine the harmonic vibrational wavenumbers and intensities of the fundamental modes of vibration. nih.gov

These theoretical spectra can be correlated with experimental data, aiding in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. core.ac.uk For benzofuran (B130515) derivatives, studies have shown a good correlation between DFT-calculated and experimentally observed vibrational frequencies. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and to improve agreement with experimental results. core.ac.uk Analysis of these frequencies can reveal shifts (blue or red shifts) in characteristic vibrational modes upon substitution or interaction, providing insight into the electronic environment of the molecule. aps.org

Table 2: Illustrative Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹, Scaled)Expected Experimental Region (cm⁻¹)
N-H StretchAmine~3400-35003300-3500
C-H Stretch (Aromatic)Phenyl/Benzofuran~3000-31003000-3100
C=C Stretch (Aromatic)Phenyl/Benzofuran~1450-16001450-1600
C-O-C StretchBenzofuran~1200-12501200-1260
C-N StretchAmine~1180-12201020-1250

Note: This table provides an illustrative correlation between calculated and expected experimental vibrational frequencies.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential Maps, Density of States)

The electronic properties of this compound can be elucidated through several DFT-based analyses. The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. arxiv.orgnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. tci-thaijo.org These maps are valuable for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). For molecules with heteroatoms like oxygen and nitrogen, the MEP map would likely show negative potential localized around these atoms, indicating their role in intermolecular interactions. researchgate.net

Table 3: Illustrative Electronic Properties of a Benzofuran Derivative (Illustrative)

PropertyCalculated Value (eV)Significance
HOMO Energy-5.8Electron-donating ability
LUMO Energy-1.2Electron-accepting ability
HOMO-LUMO Gap4.6Chemical stability and reactivity

Note: These values are for illustrative purposes and are typical for similar aromatic heterocyclic compounds.

Thermodynamic Properties and Reaction Energetics

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. orientjchem.org These parameters are essential for understanding the stability of the molecule and the spontaneity of reactions it may undergo. mdpi.com By calculating the energies of reactants, transition states, and products, the energetics of potential reaction pathways can be determined, providing insights into reaction mechanisms and kinetics. For instance, the relative stability of different conformers or isomers can be assessed by comparing their calculated Gibbs free energies. mdpi.com

Table 4: Illustrative Thermodynamic Properties at 298.15 K (Illustrative)

PropertyValue
Enthalpy (H)Value in kcal/mol or kJ/mol
Entropy (S)Value in cal/mol·K or J/mol·K
Gibbs Free Energy (G)Value in kcal/mol or kJ/mol

Note: Specific values would be obtained from frequency calculations on the optimized geometry of this compound.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comiaanalysis.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility and intermolecular interactions of this compound. nih.govnih.gov

By simulating the molecule in a solvent environment (e.g., water), MD can explore the accessible conformational space, revealing how the molecule might change its shape in a biological context. researchgate.net This is particularly important for understanding how a molecule might bind to a biological target, such as a protein or enzyme. MD simulations can identify stable conformations, the dynamics of transitions between them, and the nature of interactions with surrounding solvent molecules. iaanalysis.com This information is critical for drug design, as it helps to understand the dynamic nature of ligand-receptor binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like benzofuran derivatives, QSAR can be a powerful tool for predicting the activity of new, unsynthesized analogs. mdpi.comnih.gov

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known biological activities. These descriptors can be physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., HOMO/LUMO energies), or steric parameters. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity.

A QSAR study on derivatives of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles, which are structurally related to this compound, successfully identified key physicochemical parameters that influence their inhibitory activity on a specific enzyme. nih.gov Such models, once validated, can be used to predict the biological activity of this compound and to guide the design of new derivatives with potentially enhanced potency. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies for Biological Activity Elucidation

Computational and theoretical investigations, particularly molecular docking and ligand-protein interaction studies, have become indispensable tools in modern drug discovery. These methods provide valuable insights into the potential biological activities of novel compounds by predicting their binding affinities and modes of interaction with specific protein targets at a molecular level. While specific molecular docking studies on this compound are not extensively available in the current body of scientific literature, a wealth of research on structurally related benzofuran derivatives offers a strong basis for understanding its potential biological interactions. These studies collectively underscore the significance of the benzofuran scaffold in interacting with a diverse array of protein targets implicated in various diseases.

Detailed Research Findings from Analogous Compounds

Molecular docking simulations for a range of benzofuran derivatives have been instrumental in elucidating their mechanisms of action. These studies have frequently employed software such as the Molecular Operating Environment (MOE) and AutoDock to predict the binding poses and affinities of these compounds within the active sites of various proteins.

For instance, in the realm of anticancer research, new benzofuran derivatives have been investigated as potential dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net Molecular docking studies of these compounds revealed significant interactions with key amino acid residues within the ATP-binding pocket of these kinases. Notably, interactions with the valine residue at position 851 (Val851) in the PI3K active site have been identified as crucial for inhibitory activity. researchgate.net This interaction, often a hydrogen bond with the backbone amide, is a common feature for many PI3K inhibitors.

In the context of antibacterial drug discovery, derivatives of 2-phenyl-benzofuran-3-carboxamide have been identified as potent inhibitors of Staphylococcus aureus Sortase A (SrtA), a key enzyme involved in bacterial virulence. nih.gov Molecular docking simulations showed that these compounds bind to the active site of SrtA, mimicking the binding of the natural substrate. The predicted binding mode involves key interactions with catalytic residues such as Cysteine-184 (Cys184) and Arginine-197 (Arg197), as well as with Tryptophan-194 (Trp194), which forms part of the hydrophobic pocket. nih.gov The amide group at the 3-position of the benzofuran ring was found to be essential for this inhibitory activity. nih.gov

Furthermore, computational studies on 6-aminomethylbenzofuranone derivatives have shed light on their potential as antipsychotic agents through their interaction with serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors. nih.gov These studies highlighted the importance of hydrogen bonding with specific serine residues (S3.36 and S5.46) in the binding pockets of these G-protein coupled receptors. The ability of the aminomethyl group to form these hydrogen bonds appears to be a key determinant of binding affinity and receptor selectivity. nih.gov

The following interactive data table summarizes the findings from molecular docking studies on various benzofuran derivatives, providing insights into their potential protein targets and binding interactions.

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Affinity/ActivityComputational MethodReference
Benzofuran derivativesPI3KVal851Good interaction and inhibitory potentialMOE researchgate.net
Benzofuran derivativesVEGFR-2Not specifiedDual inhibitory effect with PI3KMOE researchgate.net
2-Phenyl-benzofuran-3-carboxamide derivativesSortase A (SrtA)Cys184, Trp194, Arg197IC50 of 30.8 μM for the most potent inhibitorNot specified nih.govnih.gov
6-Aminomethylbenzofuranone derivatives5-HT2A ReceptorSerine residues (e.g., S3.36)Moderate to high affinityNot specified nih.gov
6-Aminomethylbenzofuranone derivativesD2 ReceptorSerine residues (e.g., S5.46)Moderate to high affinityNot specified nih.gov

These studies collectively suggest that the this compound scaffold possesses the necessary structural features to interact with a variety of biological targets. The benzofuran ring can participate in hydrophobic and π-π stacking interactions, while the phenyl and methylamine (B109427) moieties provide opportunities for additional hydrophobic, cation-π, and hydrogen bonding interactions. The specific orientation and substitution patterns on both the benzofuran and phenyl rings would ultimately dictate the binding specificity and affinity for a particular protein target. Future computational and experimental studies are warranted to fully elucidate the biological activity profile of this compound.

Exploration of Biological Activities and Structure Activity Relationships Sar of C Benzofuran 2 Yl C Phenyl Methylamine Derivatives in Vitro Studies

In Vitro Antimicrobial Activities

Benzofuran (B130515) derivatives have demonstrated significant in vitro activity against a range of microbial pathogens, including bacteria and fungi, making them a promising scaffold for the development of new antimicrobial agents. nih.govrsc.org

Numerous studies have confirmed the antibacterial potential of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain hydrophobic benzofuran analogs bearing aryl substituents at the C-3 position showed favorable antibacterial activities, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.39 to 3.12 μg/mL against strains like Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov Another study highlighted derivatives with a hydroxyl group at the C-6 position, which exhibited excellent antibacterial activity against all tested strains with MIC₈₀ values between 0.78 and 3.12 μg/mL. nih.gov

Recent research into benzofuran derivatives containing disulfide moieties revealed remarkable antibacterial activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). acs.org The most potent compound, V40, displayed EC₅₀ values of 0.28 μg/mL and 0.56 μg/mL against Xoo and Xoc, respectively, significantly outperforming control agents. acs.org Mechanistic investigations through proteomic analysis and enzyme activity assays suggest that the antibacterial action of these compounds may stem from their ability to interfere with key cellular enzymes. acs.org Other proposed mechanisms for benzofuran derivatives include the disruption of the bacterial cell membrane and inhibition of essential cellular processes.

Table 1: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives


Derivative TypeBacterial StrainActivity MeasurementResultCitation
C-3 Aryl Substituted BenzofuransE. coli, S. aureus, MRSA, B. subtilisMIC₈₀0.39-3.12 µg/mL researchgate.net
C-6 Hydroxyl Substituted BenzofuransVarious bacterial strainsMIC₈₀0.78-3.12 µg/mL scilit.com
Benzofuran-Disulfide Hybrid (V40)Xanthomonas oryzae pv. oryzaeEC₅₀0.28 µg/mL tandfonline.com
Benzofuran-Disulfide Hybrid (V40)Xanthomonas oryzae pv. oryzicolaEC₅₀0.56 µg/mL tandfonline.com
Benzofuran Ketoxime (Compound 38)S. aureusMIC0.039 µg/mL scilit.com
(Benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d)S. aureus ATCC 6538MICActive nih.gov

The antifungal properties of benzofuran derivatives have been well-documented, particularly against clinically relevant fungal species. Several ketoxime derivatives of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) methanone (B1245722) demonstrated very strong activity against Candida albicans ATCC 10231. nih.gov Similarly, certain benzofuran ketoxime derivatives showed potent activity against C. albicans with MIC values ranging from 0.625 to 2.5 μg/mL. nih.gov

Studies on benzofuran-5-ol (B79771) derivatives found that some compounds completely inhibited the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, with activity superior or comparable to the standard drug 5-fluorocytosine. nih.gov A series of benzofuranyl esters also exhibited antifungal capabilities, with one nitro-substituted compound showing the highest potency with an MIC value of 125 µg/mL. mdpi.com While specific mechanisms are still under investigation, it is hypothesized that these compounds may disrupt fungal cell wall synthesis or interfere with fungal metabolic pathways. nih.govrsc.org

Table 2: In Vitro Antifungal Activity of Selected Benzofuran Derivatives


Derivative TypeFungal StrainActivity MeasurementResultCitation
Benzofuran-5-ol DerivativesVarious fungal speciesMIC1.6-12.5 µg/mL scilit.com
Benzofuran Ketoxime DerivativesC. albicansMIC0.625-2.5 µg/mL scilit.com
(Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) Ketoxime DerivativesC. albicans ATCC 10231MICVery Strong Activity nih.gov
Nitro-substituted Benzofuranyl Ester (4e)Various fungal speciesMIC125 µg/mL
Benzofuran-based piperidinyl arylamidrazonesA. fumigatusMIC25 µg/mL nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial effects of benzofuran derivatives. Research indicates that the nature and position of substituents on the benzofuran ring system are critical for activity. nih.govrsc.org

Substitution at C-2 and C-3: Substitutions at the C-2 and C-3 positions of the benzofuran ring significantly impact antimicrobial potency. nih.govresearchgate.net For example, introducing hydrophobic aryl groups at C-3 via a methanone linker enhanced antibacterial activity. nih.gov

Substitution at C-6: The presence of a hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity against a broad range of bacteria. nih.gov

Hybrid Molecules: The antimicrobial activity can be enhanced by linking the benzofuran core to other heterocyclic moieties. SAR studies have concluded that benzofuran, pyrazoline, and thiazole (B1198619) moieties are often essential for potent antimicrobial effects. nih.govrsc.org

Influence of Specific Functional Groups: The addition of a nitro group to a benzofuranyl ester derivative resulted in the highest antimicrobial potency within its series. mdpi.com This suggests that electron-withdrawing groups can play a crucial role in modulating biological activity.

In Vitro Anticancer/Antitumor Properties

Benzofuran derivatives have emerged as a versatile scaffold for designing potent anticancer agents, exhibiting cytotoxicity against various human tumor cell lines through diverse mechanisms of action. scilit.comnih.govsemanticscholar.orgnih.gov

The antiproliferative activity of benzofuran derivatives is mediated by several distinct cellular mechanisms:

Enzyme Inhibition: A significant mechanism involves the inhibition of key enzymes crucial for cancer cell survival. Certain benzofuran derivatives act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers. nih.gov The representative compound 17i from one study exhibited excellent LSD1 inhibition with an IC₅₀ value of 0.065 μM. nih.gov Other derivatives have shown inhibitory activity against enzymes like VEGFR-2 and cyclin-dependent kinases (CDK2), which are critical for tumor angiogenesis and cell cycle progression. nih.gov

Apoptosis Induction: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. tandfonline.com Benzofuran-isatin conjugates have been shown to induce apoptosis in human colorectal cancer cell lines (SW-620 and HT-29). tandfonline.com Similarly, other derivatives were found to trigger apoptosis in lung cancer cells, often linked to an increase in intracellular Reactive Oxygen Species (ROS) and subsequent cell death. nih.gov

Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a validated anticancer strategy. Several benzofuran derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Signaling Pathway Modulation: Benzofuran-based molecules can interfere with critical cancer-related signaling pathways. researchgate.net This includes the inhibition of pathways involving mTOR, HIF-1, and Aurora B kinase, all of which are fundamental for cancer cell growth, proliferation, and survival. tandfonline.comresearchgate.net

SAR studies have provided valuable insights into the structural requirements for enhancing the cytotoxicity and selectivity of benzofuran derivatives against cancer cells. nih.govnih.gov

Importance of C-2 and C-3 Substituents: Early SAR studies identified that ester or heterocyclic ring substitutions at the C-2 position were crucial for cytotoxic activity. nih.gov The nature of the substituent at C-3 also plays a key role; for example, 3-methylbenzofuran (B1293835) derivatives showed significant inhibition of cancer cell lines like A549. nih.gov

Role of C-7 Hydroxyl Group: A phenolic hydroxyl group, particularly at the C-7 position, has been found to be critical for modulating anticancer activity. nih.gov This hydrogen-donating group can form favorable interactions with target proteins, enhancing cytotoxic properties. nih.gov

Effect of Other Substituents: The introduction of specific groups can significantly boost activity. A nitro group was found to enhance cytotoxicity, possibly by affecting the melting temperature of DNA in cancer cells. nih.gov Methoxy groups on a phenyl ring attached to the benzofuran core have also been associated with potent antiproliferative activity. nih.gov

Hybrid Structures: Conjugating the benzofuran scaffold with other pharmacologically active moieties, such as isatin, pyrazole (B372694), or N-aryl piperazine, has proven to be an effective strategy for developing potent anticancer agents with improved activity against cell lines like MCF-7, HepG2, A549, and SGC7901. nih.govtandfonline.commdpi.com

Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives


Derivative TypeCancer Cell LineActivity MeasurementResultCitation
LSD1 Inhibitor (Compound 17i)H460 (Lung)IC₅₀2.06 µM nih.gov
LSD1 Inhibitor (Compound 17i)MCF-7 (Breast)IC₅₀2.90 µM nih.gov
Benzofuran-N-Aryl Piperazine Hybrid (16)A549 (Lung)IC₅₀0.12 µM rsc.org
Benzofuran-N-Aryl Piperazine Hybrid (16)SGC7901 (Gastric)IC₅₀2.75 µM rsc.org
Benzofuran-Isatin Conjugate (5d)Excellent activity against ~55 human cancer cell lines acs.org
3-Methylbenzofuran Derivative (16b)A549 (Lung)IC₅₀1.48 µM nih.gov
Benzofuran-2-carbohydrazide (30a)HepG2 (Liver)IC₅₀Potent (Tubulin Inhibitor) nih.gov

In Vitro Enzyme Inhibition Studies

The therapeutic potential of C-Benzofuran-2-yl-C-phenyl-methylamine and its related derivatives has been explored through various in vitro enzyme inhibition assays. These studies are crucial in elucidating the mechanism of action and identifying lead compounds for further development. Research has particularly focused on their ability to modulate enzymes implicated in cancer and neurodegenerative diseases, such as Sirtuin 2 (SIRT2), Phosphoinositide 3-Kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Sirtuin 2 Inhibition Profiles

Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a significant therapeutic target for neurodegenerative disorders and cancer. nih.govnih.gov Consequently, the development of SIRT2 inhibitors is an active area of research. Derivatives based on benzofuran and furan (B31954) scaffolds have shown promise as selective SIRT2 inhibitors. dntb.gov.uamdpi.com

A series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were synthesized and evaluated for their SIRT2 inhibitory activity. nih.govnih.gov Initial screening identified a hit compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (Compound 20), which exhibited 63 ± 5% inhibition of SIRT2 at a concentration of 100 μM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the discovery of Compound 25, which demonstrated significantly more potent, dose-dependent inhibition of SIRT2 with a half-maximal inhibitory concentration (IC50) of 2.47 μM. nih.govnih.gov This potency was notably greater than that of the known SIRT2 inhibitor AGK2 (IC50 = 17.75 μM). nih.govnih.gov Molecular docking analyses suggested that Compound 25 fits effectively into an induced hydrophobic pocket of the SIRT2 enzyme. nih.govnih.gov

In a separate study, a series of novel benzofuran derivatives featuring a benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone scaffold were synthesized and tested for their inhibitory activity against human recombinant SIRT1, SIRT2, and SIRT3. mdpi.com The enzymatic assays revealed that all the synthesized compounds displayed selective inhibitory activity against SIRT2, with IC50 values in the micromolar range, while showing minimal inhibition of SIRT1 and SIRT3 (IC50 > 100 μM). mdpi.com The preliminary SAR analysis indicated that compounds with a benzyl sulfone scaffold (series 7a-7j) generally possessed better SIRT2 inhibitory activities than the corresponding benzyl sulfoxide compounds (series 6a-6j). mdpi.com The most potent compound identified was compound 7e, with an IC50 value of 3.81 µM, which is more potent than the reference compound Tenovin-6 (IC50 = 15.32 µM). mdpi.comresearchgate.net

SIRT2 Inhibition by Benzofuran and Furan Derivatives

CompoundCore StructureSIRT2 IC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 25(5-phenylfuran-2-yl)methanamine2.47AGK217.75 nih.govnih.gov
Compound 7eBenzofuran-benzyl sulfone3.81Tenovin-615.32 mdpi.com
Hit Compound 20(5-phenylfuran-2-yl)methanamine>10 (35% inh. at 10 µM)-- nih.gov

Phosphoinositide 3-Kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

The PI3K signaling pathway is frequently overactive in many cancers, playing a critical role in cell proliferation and survival. nih.govresearchgate.net Similarly, VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. cu.edu.eg Therefore, dual inhibitors targeting both PI3K and VEGFR2 are of significant interest in oncology.

A series of new benzofuran derivatives were designed and synthesized as potential dual PI3K/VEGFR2 inhibitors. nih.govresearchgate.net The anticancer activity of these compounds was evaluated, leading to the identification of a particularly active molecule, referred to as Compound 8. nih.govresearchgate.netnih.gov In enzymatic assays, Compound 8 demonstrated potent dual inhibitory effects. It inhibited PI3K with an IC50 value of 2.21 nM and VEGFR2 with an IC50 value of 68 nM. nih.govresearchgate.net This dual activity profile is significant when compared to selective reference inhibitors; Compound 8 was more potent against PI3K than LY294002 (IC50 = 6.18 nM) and showed comparable, albeit lower, potency against VEGFR2 relative to sorafenib (B1663141) (IC50 = 31.2 nM). nih.govresearchgate.net Molecular modeling studies supported these findings, indicating a favorable binding mode for Compound 8 within the active sites of both PI3K and VEGFR2. nih.govresearchgate.net

Dual PI3K/VEGFR2 Inhibition by Benzofuran Derivative (Compound 8)

Target EnzymeCompound 8 IC50 (nM)Reference CompoundReference IC50 (nM)Source
PI3K2.21LY2940026.18 nih.govresearchgate.net
VEGFR268Sorafenib31.2 nih.govresearchgate.net

Investigation of Ligand-Receptor Interactions in Model Systems (e.g., β-amyloid plaque binding affinity in in vitro or ex vivo brain sections from model organisms)

The aggregation of β-amyloid (Aβ) peptides into plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). nih.govnih.gov Developing ligands that can bind to these plaques with high affinity and specificity is crucial for diagnostic imaging and potentially for therapeutic intervention. Benzofuran derivatives have been extensively investigated as promising scaffolds for such ligands.

In vitro binding assays using Aβ(1-42) aggregates have demonstrated that several benzofuran derivatives exhibit high-affinity binding in the nanomolar range. nih.govnih.govnii.ac.jp For example, a series of benzofuran-2-yl(phenyl)methanone derivatives containing a N,N-dimethylamino group showed high affinity for Aβ aggregates. nii.ac.jp A novel pyridyl benzofuran derivative, FPYBF-1, displayed a very high binding affinity with an inhibition constant (Ki) of 0.9 nM for Aβ(1-42) aggregates. nih.gov Another derivative, 5-hydroxy-2-(4-methyaminophenyl)benzofuran (Compound 8 from a separate study), showed an even lower Ki value of 0.7 nM in binding studies with AD brain gray matter homogenates. nih.gov

The interaction of these ligands with Aβ plaques has been visually confirmed through staining of brain tissue sections. Autoradiography of postmortem AD brain sections showed that radiolabeled FPYBF-1 substantially labeled β-amyloid plaques, with minimal binding in control brain sections. nih.gov Similarly, fluorescent labeling of AD brain sections with 5-hydroxy-2-(4-methyaminophenyl)benzofuran intensely stained amyloid plaques. nih.gov

Further investigations in ex vivo models using transgenic AD mice have corroborated these findings. A radioiodinated benzofuran-2-yl(phenyl)methanone probe selectively labeled β-amyloid plaques in brain sections from APP/PS1 mice. nii.ac.jp Likewise, [18F]FPYBF-1 demonstrated excellent binding to Aβ plaques in a murine model of AD. nih.gov These studies collectively suggest that the benzofuran scaffold is a viable framework for developing potent and specific ligands for the detection of β-amyloid plaques. nih.govnii.ac.jp

Binding Affinity of Benzofuran Derivatives to β-Amyloid Aggregates

CompoundAssay SystemBinding Affinity (Ki, nM)Source
FPYBF-1Aβ(1-42) aggregates0.9 nih.gov
5-hydroxy-2-(4-methyaminophenyl)benzofuranAD brain homogenates0.7 nih.gov
Benzofuran-2-yl(phenyl)methanone derivativesAβ(1-42) aggregatesNanomolar range nii.ac.jp

Applications in Advanced Organic Synthesis and Materials Science Research

C-Benzofuran-2-yl-C-phenyl-methylamine as a Building Block for Complex Molecule Synthesis

The structure of this compound is inherently suited for its role as a versatile building block in organic synthesis. The primary amine group serves as a key functional handle for a wide array of chemical transformations, including acylation, alkylation, and condensation reactions. This reactivity allows for the straightforward introduction of diverse chemical entities, paving the way for the assembly of more complex molecules.

The benzofuran (B130515) core itself is a privileged scaffold in medicinal chemistry, known to be present in drugs with applications ranging from antiarrhythmics to antidepressants. mdpi.com By using this compound as a starting material, chemists can leverage the established biological relevance of the benzofuran unit while introducing molecular complexity and diversity through reactions at the amine terminus. For instance, the synthesis of various 2-substituted benzofuran derivatives has been a focus of research for developing new therapeutic agents. researchgate.net The strategic combination of C–H arylation and transamidation chemistries has been employed to create elaborate C3-arylated benzofuran-2-carboxamide (B1298429) derivatives, demonstrating the adaptability of the benzofuran scaffold to modern synthetic methods. mdpi.com

Role in the Synthesis of Novel Heterocyclic Systems

The amine functionality of this compound makes it an ideal precursor for the synthesis of novel nitrogen-containing heterocyclic systems. Heterocyclic compounds are of paramount importance in medicinal and agricultural chemistry. mdpi.com The reaction of the amine group with various electrophilic partners can initiate cyclization cascades to form rings of different sizes and functionalities.

Research on related benzofuran structures has demonstrated the feasibility of this approach. For example, derivatives of 2-bromoacetylbenzofuran have been used as starting materials to construct thiazole-containing heterocycles. researchgate.netmdpi.comcardiff.ac.uk One study detailed a one-pot, catalyst-free reaction to produce 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. mdpi.com Similarly, other research has shown the synthesis of pyrazole (B372694) derivatives from 3-(benzofuran-2-yl)-3-oxopropanenitrile, and quinoline-3-carboxylic acids from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and salicylaldehydes. researchgate.netnih.gov

These examples strongly suggest that this compound can be a key intermediate in generating a diverse library of heterocyclic compounds. The resulting molecules, which fuse the benzofuran scaffold with other heterocyclic rings like pyrazoles, imidazoles, or thiazoles, are of significant interest for screening for new biological activities. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Benzofuran Precursors

Precursor Compound Reagents Resulting Heterocycle Reference
2-Bromoacetylbenzofuran 4-Methoxyaniline, Phenyl isothiocyanate 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine mdpi.com
3-(5-Bromobenzofuran-2-yl)-3-oxopropanenitrile Hydrazonoyl halides Pyrazole derivatives researchgate.net
2-Bromoacetylbenzofuran Thiosemicarbazide, Aromatic aldehydes, Mercaptoacetic acid Thiazolidinone-substituted benzofurans researchgate.net

Potential as Scaffolds for Developing Advanced Functional Materials

The unique combination of a planar, aromatic benzofuran system and a phenyl ring in this compound provides a rigid and electronically active core, making it a promising scaffold for the development of advanced functional materials. The benzofuran scaffold is a fundamental structural unit not only in biologically active molecules but also in synthetic materials. nih.gov

The photophysical and electronic properties of benzofuran derivatives can be tuned by chemical modification. The amine group in this compound allows for the attachment of various functional groups that can influence properties such as fluorescence, conductivity, and non-linear optical activity. This makes the compound a candidate for creating organic light-emitting diodes (OLEDs), sensors, or other molecular electronic components.

Furthermore, the inherent biological activity of the benzofuran core can be harnessed to design functional materials for biomedical applications. For instance, substituted l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles, which are structurally very similar to the title compound, have been identified as potent inhibitors of the enzyme aromatase, which is relevant in breast cancer treatment. nih.gov This highlights the potential of using this compound as a foundational structure for creating targeted therapeutic agents or functionalized biomaterials. The development of benzofuran-piperazine hybrids as anti-inflammatory agents further underscores the utility of the benzofuran scaffold in creating molecules with specific biological functions. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
(Benzofuran-2-yl)(phenyl)methanamine
2-Bromoacetylbenzofuran
4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines
3-(5-Bromobenzofuran-2-yl)-3-oxopropanenitrile
l-[(Benzofuran-2-yl)-phenylmethyl]-imidazoles
C3-arylated benzofuran-2-carboxamide
4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine
Pyrazole
Thiazolidinone
Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate
2-(Benzofuran-2-yl)-quinoline-3-carboxylic acid
Salicylaldehyde
Benzofuran-piperazine hybrids
Amiodarone
Dronedarone
Methoxsalen

Future Perspectives and Emerging Research Directions for C Benzofuran 2 Yl C Phenyl Methylamine Research

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of C-Benzofuran-2-yl-C-phenyl-methylamine and its analogs is expected to focus on the development of more efficient, cost-effective, and environmentally friendly methods. Current synthetic routes to benzofuran (B130515) derivatives often rely on multi-step processes that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. nih.govresearchgate.net

Future research will likely prioritize the following areas:

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, is a key area of future research. mdpi.com This approach can significantly reduce reaction time, solvent usage, and purification steps, leading to a more sustainable and economical process. A recent example is the catalyst-free, one-pot synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, which demonstrates the feasibility of such approaches for complex benzofuran derivatives. mdpi.com

Catalyst-Free Reactions: Exploring catalyst-free synthetic routes is another promising direction. mdpi.com This minimizes the use of potentially toxic and expensive metal catalysts, simplifying purification and reducing environmental impact.

Green Chemistry Approaches: The use of greener solvents, such as water or ethanol (B145695), and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis) will be crucial for developing sustainable manufacturing processes for this compound derivatives. researchgate.net

Table 1: Comparison of Traditional vs. Future Synthetic Approaches for Benzofuran Derivatives

FeatureTraditional Synthetic MethodsFuture Synthetic Methodologies
Number of Steps Often multi-stepOne-pot or fewer steps
Catalysts Often require metal catalystsCatalyst-free or use of biocatalysts
Solvents Often use hazardous organic solventsUse of green solvents (water, ethanol)
Energy Consumption High temperature and long reaction timesMicrowave or ultrasound-assisted reactions
Waste Generation Significant by-product and solvent wasteReduced waste generation

Advanced Computational Modeling for Mechanism Elucidation and Rational Design

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and optimization of this compound-based compounds. These in silico tools can provide deep insights into the compound's structure-activity relationships (SAR), reaction mechanisms, and potential biological targets, thereby guiding the rational design of new derivatives with enhanced properties. nih.gov

Future computational research is expected to focus on:

Quantum Mechanical (QM) Calculations: QM methods can be employed to elucidate the electronic structure and reactivity of this compound, providing a deeper understanding of its chemical behavior and reaction mechanisms.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov This can help in identifying potential therapeutic applications and in designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of a series of this compound derivatives and their biological activity. This can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Exploration of Undiscovered Biological Activities and Molecular Targets

The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov This suggests that this compound may also possess a diverse pharmacological profile waiting to be uncovered.

Future research in this area should include:

Broad Biological Screening: A systematic screening of this compound against a wide array of biological targets, including various cancer cell lines, pathogenic microbes, and key enzymes involved in inflammatory and neurodegenerative diseases.

Target Identification and Validation: For any identified biological activity, the next crucial step will be to identify the specific molecular target(s) through which the compound exerts its effects. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Investigation of Novel Therapeutic Areas: Based on the identified biological activities and molecular targets, the therapeutic potential of this compound in new disease areas should be explored. For instance, given the neuroprotective properties of some benzofuran derivatives, its potential in treating Alzheimer's or Parkinson's disease could be investigated. nih.gov

Table 2: Potential Biological Activities for Future Investigation of this compound Based on Related Benzofuran Derivatives

Biological ActivityRationale based on Related CompoundsKey Research Focus
Anticancer Many benzofuran derivatives exhibit potent anticancer activity against various cell lines. nih.govScreening against a panel of cancer cell lines and identifying the mechanism of action.
Antimicrobial Benzofuran compounds have shown activity against a range of bacteria and fungi. nih.govTesting against multidrug-resistant strains and exploring novel mechanisms of antimicrobial action.
Anti-inflammatory Some benzofurans possess anti-inflammatory properties. mdpi.comInvestigating the effect on key inflammatory pathways and enzymes.
Neuroprotective Certain benzofuran derivatives have been investigated as potential agents for neurodegenerative diseases. nih.govEvaluating the compound's ability to protect neurons from damage in relevant in vitro and in vivo models.

Integration with High-Throughput Screening for Comprehensive Activity Profiling

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govnih.gov The integration of HTS in the research of this compound will be instrumental in efficiently exploring its biological potential and identifying promising lead compounds for drug discovery.

Future applications of HTS in this context will likely involve:

Target-Based Screening: Screening a library of this compound derivatives against a specific, validated biological target to identify potent and selective modulators.

Phenotypic Screening: Testing the compounds in cell-based assays that measure a specific cellular phenotype (e.g., cancer cell death, inhibition of viral replication) to discover compounds with novel mechanisms of action. nih.gov

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of compounds on cells. This can offer a more detailed understanding of the compound's cellular effects.

By leveraging these advanced screening technologies, researchers can rapidly build a comprehensive activity profile for this compound and its derivatives, significantly accelerating the path from initial discovery to potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for C-Benzofuran-2-yl-C-phenyl-methylamine, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or substitution strategies. For example, benzofuran derivatives are synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Optimization requires adjusting catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (DMF vs. THF), and temperature (80–120°C). Yield improvements are achieved through iterative testing of molar ratios and reaction times. Crystallization in ethanol/water mixtures can purify the product .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D-COSY spectra to verify benzofuran and phenyl proton environments.
  • XRD : Resolve bond angles and dihedral angles via single-crystal X-ray diffraction (e.g., CCDC deposition protocols in ).
  • HRMS : Confirm molecular weight accuracy (e.g., ±0.001 Da tolerance).

Q. What are the key challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : Common issues include co-eluting byproducts and low solubility. Solutions:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 to 3:1).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane for high-melting-point compounds).
  • HPLC-PDA : For polar impurities, employ C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions. Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., HDACs or kinases). MD simulations (GROMACS) assess stability in aqueous or lipid bilayers. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for benzofuran-amine derivatives?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing. Approaches:

  • VT-NMR : Variable-temperature NMR to detect conformational changes.
  • SC-XRD : Compare solid-state (XRD) and solution (NMR) structures.
  • DFT-NMR : Simulate chemical shifts under different conformations (Gaussian 16) .

Q. How do steric and electronic effects influence the regioselectivity of benzofuran-amine functionalization?

  • Methodological Answer : Steric hindrance from the phenyl group directs electrophilic substitution to the benzofuran’s 5-position. Electronic effects are probed via Hammett plots (σ values of substituents). For example, electron-withdrawing groups (NO₂) reduce reactivity at the amine site, while electron-donating groups (OCH₃) enhance it. Kinetic studies (GC-MS monitoring) quantify rate differences .

Q. What are the best practices for scaling up benzofuran-amine synthesis while maintaining reproducibility?

  • Methodological Answer : Implement process analytical technology (PAT):

  • Inline FTIR : Monitor reaction progress in real-time.
  • DoE : Design of Experiments (e.g., factorial designs) to identify critical parameters (e.g., mixing efficiency, exotherm control).
  • QbD : Quality-by-Design frameworks to define design space for API compliance .

Data Analysis and Reporting

Q. How should researchers handle contradictory biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity). Normalize data to internal controls (e.g., % inhibition relative to reference inhibitors). Perform meta-analyses to identify confounding variables (e.g., cell line variability, solvent DMSO% effects) .

Q. What are the criteria for publishing crystallographic data of benzofuran-amine derivatives?

  • Methodological Answer : Follow IUCr guidelines:

  • CCDC Deposition : Submit .cif files with R-factor ≤ 0.05.
  • PLATON Checks : Validate symmetry and displacement parameters.
  • ORTEP Diagrams : Include thermal ellipsoids at 50% probability in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.